rac-ethyl3-[(1R,3R)-3-aminocyclopentyl]propanoatehydrochloride,cis
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Overview
Description
rac-ethyl3-[(1R,3R)-3-aminocyclopentyl]propanoatehydrochloride,cis is a chemical compound with the molecular formula C10H19NO2·HCl It is a hydrochloride salt form of ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate, which is characterized by the presence of an aminocyclopentyl group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride typically involves the following steps:
Formation of the Aminocyclopentyl Intermediate: The starting material, cyclopentanone, undergoes a reductive amination reaction with an appropriate amine to form the aminocyclopentyl intermediate.
Esterification: The aminocyclopentyl intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to form the desired ester.
Hydrochloride Salt Formation: The final step involves the conversion of the ester to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
rac-ethyl3-[(1R,3R)-3-aminocyclopentyl]propanoatehydrochloride,cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
rac-ethyl3-[(1R,3R)-3-aminocyclopentyl]propanoatehydrochloride,cis has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopentyl group can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The ester group may undergo hydrolysis to release the active amine, which can then interact with its target.
Comparison with Similar Compounds
rac-ethyl3-[(1R,3R)-3-aminocyclopentyl]propanoatehydrochloride,cis can be compared with similar compounds such as:
Ethyl 3-[(1R,3R)-3-aminocyclopentyl]propanoate;hydrochloride: The enantiomeric form with different stereochemistry.
Methyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride: A similar compound with a methyl ester group instead of an ethyl ester.
Ethyl 3-[(1S,3S)-3-aminocyclohexyl]propanoate;hydrochloride: A similar compound with a cyclohexyl group instead of a cyclopentyl group.
Properties
IUPAC Name |
ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)6-4-8-3-5-9(11)7-8;/h8-9H,2-7,11H2,1H3;1H/t8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQSHXVZEBXZKO-OZZZDHQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H]1CC[C@@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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